5-Methylisophthalaldehyd

Übersicht

Beschreibung

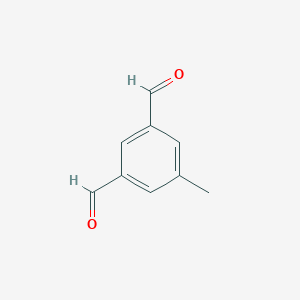

5-Methylisophthalaldehyde, also known as 2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde, is a dialdehyde derivative . It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol . It is an important raw material for the synthesis of various binucleating Schiff base ligands .

Synthesis Analysis

5-Methylisophthalaldehyde can be synthesized by heating p-cresol with hexamethylenetetramine . Another synthesis method involves the reaction of (5-Methyl-1,3-phenylene)dimethanol with pyridinium chlorochromate in dichloromethane at 0 - 20°C for 12 hours .

Molecular Structure Analysis

The molecular structure of 5-Methylisophthalaldehyde is based on its molecular formula, C9H8O3 . The InChI Key for this compound is ZBOUXALQDLLARY-UHFFFAOYSA-N .

Physical and Chemical Properties Analysis

5-Methylisophthalaldehyde has a melting point of 96-97°C and a predicted boiling point of 271.3±28.0°C . Its predicted density is 1.148±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Nanoproben

5-Methylisophthalaldehyd wurde bei der Synthese von Kohlenstoff-Quantenpunkten (CQDs) verwendet. Diese CQDs weisen eine starke grüne Fluoreszenz und einen hohen Quantenausbeute auf, was sie zu hervorragenden Kandidaten für Cystein-selektive fluoreszierende Nanoproben macht . Das Vorhandensein zahlreicher Amino- und Hydroxygruppen auf ihrer Oberfläche erhöht die Wasserlöslichkeit und Fluoreszenzeigenschaften. Diese Nanoproben können zur Detektion von Cystein in biologischen Proben mit hoher Sensitivität und Selektivität verwendet werden .

Chemosensoren für Metallionen

Ein Schiff-Base-Ligand, der von this compound abgeleitet ist, wurde für die Doppeldetektion von Zn²⁺ und Cu²⁺-Ionen entwickelt . Dieser Chemosensor zeigt eine schnelle Veränderung der Fluoreszenzintensität in Gegenwart dieser Ionen, was ihn zu einem wertvollen Werkzeug für Umwelt- und biologische Studien macht. Er findet Anwendung in der Live-Zell-Bildgebung und kann Metallionen mit hoher Sensitivität detektieren .

Synthese von makrocyclischen Schiff-Basen

This compound ist ein wichtiger Vorläufer bei der Synthese von makrocyclischen Schiff-Basen. Diese Verbindungen wurden durch verschiedene spektroskopische Methoden charakterisiert und sind aufgrund ihrer potenziellen Anwendungen in der Koordinationschemie und Katalyse von Interesse .

Biologische Markierung und Bildgebung

Aufgrund seiner Rolle bei der Synthese fluoreszierender Verbindungen trägt this compound zur Entwicklung von biologischen Markierungs- und Bildgebungsmitteln bei. Diese Mittel können für die In-vitro- und In-vivo-Bildgebung verwendet werden und bieten eine ungiftige Alternative zu herkömmlichen anorganischen Nanomaterialien .

Analytische Chemie

Die Fluoreszenzeigenschaften von Verbindungen, die von this compound abgeleitet sind, machen sie für den Einsatz in der analytischen Chemie geeignet. Sie können in verschiedenen Assays und analytischen Techniken eingesetzt werden, um biologische Moleküle zu detektieren und zu quantifizieren .

Arzneimittel-Abgabesysteme

Die biokompatible und niedrige zytotoxische Natur der aus this compound synthetisierten Nanostrukturen ermöglicht deren Verwendung in Arzneimittel-Abgabesystemen. Sie können so konzipiert werden, dass sie therapeutische Wirkstoffe an bestimmte Stellen im Körper transportieren, Nebenwirkungen reduzieren und die Wirksamkeit der Behandlung verbessern .

Safety and Hazards

5-Methylisophthalaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Relevant Papers

Relevant papers include a study on the synthesis of fluorescent carbon quantum dots using 2,4-diaminophenylhydrazine and 2-hydroxy-5-methylisophthalaldehyde . Another paper discusses the application of dinuclear copper(II) complexes with Schiff bases derived from 2-hydroxy-5-methylisophthalaldehyde in magnetic and fluorescent materials .

Eigenschaften

IUPAC Name |

5-methylbenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLVWAQSMOVZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547531 | |

| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805-67-0 | |

| Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylbenzene-1,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

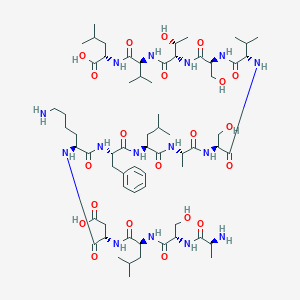

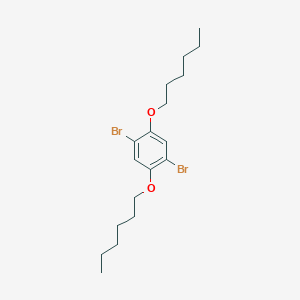

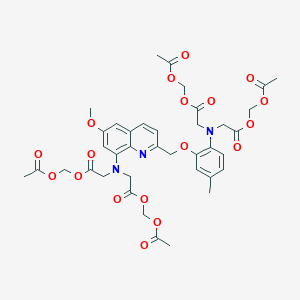

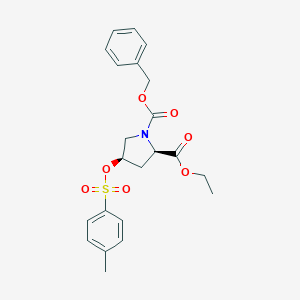

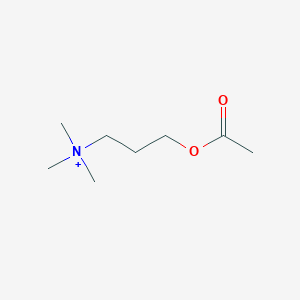

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-methylisophthalaldehyde?

A1: The molecular formula of 5-methylisophthalaldehyde is C9H8O2, and its molecular weight is 148.16 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 5-methylisophthalaldehyde and its derivatives?

A2: Researchers frequently utilize various spectroscopic methods to characterize 5-methylisophthalaldehyde and its derivatives. These methods include:

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule by analyzing the characteristic vibrations of their bonds [, , , , , , , , , , , , , ].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method examines the electronic transitions within the molecule, providing insights into its conjugation and potential for applications in areas like optoelectronics [, , , , , , ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique elucidates the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei [, ].

- Electron Paramagnetic Resonance (EPR) Spectroscopy: When dealing with paramagnetic metal complexes of 5-methylisophthalaldehyde derivatives, EPR spectroscopy proves invaluable in understanding the electronic structure and magnetic properties of these complexes [, ].

Q3: How do thin films of 5-methylisophthalaldehyde derivatives perform under various conditions?

A3: Thin films of 5-methylisophthalaldehyde-derived compounds, prepared using techniques like spin coating [, ] or thermal vapor deposition [], have been investigated for their stability and performance under different conditions. Studies indicate that these films can exhibit fluorescence under various conditions, opening possibilities for applications in optoelectronic devices [, , ].

Q4: What influences the fluorescence properties of 5-methylisophthalaldehyde-based materials?

A4: The fluorescence properties of materials incorporating 5-methylisophthalaldehyde derivatives can be influenced by various factors, including:

- Solvent Polarity: Changes in solvent polarity have been observed to impact the quantum efficiency of fluorescence in some derivatives [, ].

- Metal Coordination: The incorporation of metal ions, forming complexes with Schiff base ligands derived from 5-methylisophthalaldehyde, can significantly alter the fluorescence properties of the resulting materials [, ].

- Substituents on the Ligand: The presence of different substituents on the Schiff base ligand can impact the electronic structure and, consequently, the fluorescence behavior of the material [, ].

Q5: Can 5-methylisophthalaldehyde derivatives act as ligands in catalysts for oxidation reactions?

A5: Yes, binuclear nickel(II) complexes with 5-methylisophthalaldehyde-derived Schiff base ligands have demonstrated catalytic activity in the selective oxidation of sulfides to sulfoxides using urea hydrogen peroxide (UHP) as the oxidant []. These complexes effectively catalyze the oxidation reaction, showcasing high selectivity towards the formation of the desired sulfoxide product.

Q6: How is computational chemistry employed in the study of 5-methylisophthalaldehyde and its derivatives?

A6: Computational chemistry plays a crucial role in understanding the properties and behavior of 5-methylisophthalaldehyde-based compounds. Here are some key applications:

- Geometry Optimization and Structure Confirmation: Density Functional Theory (DFT) calculations are frequently employed to optimize the geometries of these compounds and confirm their structures in both the gas phase and solution [, , , ].

- Electronic Structure Analysis: DFT calculations provide valuable insights into the electronic structure of these compounds, helping to explain their spectroscopic properties and reactivity [, , , ].

- Intermolecular Interaction Analysis: Techniques like Hirshfeld surface analysis, often coupled with computational methods, shed light on the nature and strength of intermolecular interactions in the crystal structures of these compounds [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)